2-Acetyl-4,5-dimethylphenyl 3-methoxybenzoate
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Overview
Description
2-Acetyl-4,5-dimethylphenyl 3-methoxybenzoate is an organic compound with the molecular formula C18H18O3 It is a derivative of benzoic acid and is characterized by the presence of acetyl, dimethyl, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4,5-dimethylphenyl 3-methoxybenzoate typically involves the esterification of 2-Acetyl-4,5-dimethylphenol with 3-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to accelerate the esterification reaction. The use of automated systems and reactors can help in maintaining optimal reaction conditions and scaling up the production.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-4,5-dimethylphenyl 3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium hydride (NaH) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 2-carboxy-4,5-dimethylphenyl 3-methoxybenzoate.
Reduction: Formation of 2-(hydroxymethyl)-4,5-dimethylphenyl 3-methoxybenzoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetyl-4,5-dimethylphenyl 3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Acetyl-4,5-dimethylphenyl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetyl-4,5-dimethylphenyl 2-methoxybenzoate
- 2-Acetyl-4,5-dimethylphenyl 4-methoxybenzoate
- 2-Acetyl-4,5-dimethylphenyl 3-ethoxybenzoate
Uniqueness
2-Acetyl-4,5-dimethylphenyl 3-methoxybenzoate is unique due to the specific positioning of the methoxy group on the benzoate moiety. This positioning can influence the compound’s reactivity, solubility, and interaction with biological targets. Compared to its analogs, this compound may exhibit distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
88952-25-4 |
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Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
(2-acetyl-4,5-dimethylphenyl) 3-methoxybenzoate |
InChI |
InChI=1S/C18H18O4/c1-11-8-16(13(3)19)17(9-12(11)2)22-18(20)14-6-5-7-15(10-14)21-4/h5-10H,1-4H3 |
InChI Key |
DATISRCUFKIRFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)OC(=O)C2=CC(=CC=C2)OC)C(=O)C |
Origin of Product |
United States |
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